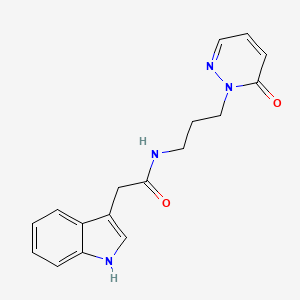

2-(1H-indol-3-yl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide

Description

Properties

IUPAC Name |

2-(1H-indol-3-yl)-N-[3-(6-oxopyridazin-1-yl)propyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2/c22-16(11-13-12-19-15-6-2-1-5-14(13)15)18-8-4-10-21-17(23)7-3-9-20-21/h1-3,5-7,9,12,19H,4,8,10-11H2,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAQIPQBOXGNZHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=O)NCCCN3C(=O)C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Acetamide Group: The acetamide group can be introduced by reacting the indole derivative with chloroacetyl chloride in the presence of a base such as triethylamine.

Attachment of the Pyridazinone Moiety: The pyridazinone moiety can be introduced through a nucleophilic substitution reaction, where the indole-acetamide intermediate is reacted with a suitable pyridazinone derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

Reduction: The pyridazinone ring can be reduced to form dihydropyridazinone derivatives.

Substitution: The acetamide group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common nucleophiles include amines, thiols, and alcohols, often in the presence of a base such as sodium hydride (NaH).

Major Products

Oxidation: Indole-2,3-dione derivatives.

Reduction: Dihydropyridazinone derivatives.

Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests several medicinal applications, particularly in the development of new pharmaceuticals. The indole moiety is known for its presence in many biologically active compounds, while the pyridazinone ring can enhance pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of compounds containing indole and pyridazinone structures exhibit antimicrobial properties. For example, studies have shown that certain indole derivatives demonstrate moderate activity against bacterial strains like Staphylococcus aureus and Escherichia coli . The mechanism may involve interference with bacterial cell wall synthesis or protein function.

Anticancer Potential

Indole derivatives have been studied for their anticancer properties. The compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis makes it a candidate for further investigation in cancer therapy. Certain studies have highlighted the potential of indole-based compounds to inhibit tumor growth in various cancer models .

Pharmacological Applications

The pharmacological profile of 2-(1H-indol-3-yl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide suggests its utility in treating various conditions.

Neuropharmacology

Indoles are known to interact with serotonin receptors, which play a crucial role in mood regulation and neuropsychiatric disorders. This compound may exhibit anxiolytic or antidepressant effects by modulating serotonin signaling pathways . Further studies are needed to elucidate its precise mechanism of action and therapeutic efficacy.

Anti-inflammatory Properties

Preliminary data suggest that compounds with similar structures may have anti-inflammatory effects. The ability to inhibit pro-inflammatory cytokines could position this compound as a candidate for treating inflammatory diseases such as arthritis or inflammatory bowel disease .

Synthetic Approaches and Industrial Applications

The synthesis of this compound involves several key steps:

Synthetic Routes

The synthesis typically includes:

- Formation of the indole moiety through Fischer indole synthesis.

- Alkylation with an appropriate propyl chain.

- Coupling with the pyridazinone derivative using coupling agents like EDCI .

Industrial Production Methods

For industrial applications, optimizing synthetic routes for yield and purity is critical. Techniques such as continuous flow reactors and green chemistry principles are being explored to enhance efficiency while reducing environmental impact .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide involves its interaction with specific molecular targets, such as receptors and enzymes. The indole moiety can interact with aromatic residues in the binding sites of proteins, while the pyridazinone moiety can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Key Findings from Comparative Analysis

Pyridazinone vs. Pyridine/Phenyl Groups: The pyridazinone ring in the target compound may confer stronger hydrogen-bonding capacity compared to pyridine or phenyl groups in analogs like ZINC96116182 or CYP51 inhibitors . This could improve target engagement in enzymes requiring polar interactions. However, pyridazinone derivatives often exhibit reduced metabolic stability compared to phenyl-substituted analogs due to oxidative susceptibility .

Shorter linkers (e.g., ethyl in ) may restrict conformational adaptability, while longer chains (e.g., PEG-like in Compound 94 ) might reduce bioavailability.

Biological Activity Trends: Indole-acetamide hybrids with electron-withdrawing groups (e.g., 4-chlorobenzoyl in ) show enhanced enzyme inhibition, suggesting that introducing such groups to the target compound could boost potency. AChE inhibitors like ZINC96116182 highlight the importance of aromatic stacking interactions, which the target’s indole-pyridazinone system may synergistically provide.

Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to those for indole-acetamides in , involving amide coupling between indoleacetic acid derivatives and amine-functionalized pyridazinone intermediates. Yield optimization may require tailored conditions due to steric hindrance from the pyridazinone ring.

Biological Activity

The compound 2-(1H-indol-3-yl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide is a synthetic organic molecule that has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the biological activity of this compound, summarizing findings from various studies, including its mechanisms of action, efficacy in different biological models, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by an indole moiety linked to a pyridazine ring through a propyl chain. Its molecular formula is , with a molecular weight of approximately 318.41 g/mol. The presence of both indole and pyridazine groups suggests a potential for diverse biological interactions.

Anti-inflammatory Effects

Research indicates that compounds with similar structural features exhibit significant anti-inflammatory properties. For instance, derivatives of indole and pyridazine have shown to inhibit enzymes involved in inflammatory pathways, such as lipoxygenase (LOX) and soluble epoxide hydrolase (sEH) . The inhibition of these enzymes can lead to decreased production of pro-inflammatory mediators, thereby alleviating conditions such as asthma and peritonitis.

Table 1: Inhibitory Activity Against Inflammatory Enzymes

| Compound | Target Enzyme | IC50 (μM) |

|---|---|---|

| Compound 73 | 5-LOX | 0.45 ± 0.11 |

| Compound 43 | sEH | 61 ± 3 |

| Zileuton (control) | 5-LOX | 3 |

The data indicates that the compound may possess similar inhibitory activities, warranting further investigation into its anti-inflammatory potential.

Anticancer Activity

In vitro studies have demonstrated that indole derivatives can exert cytotoxic effects on various cancer cell lines. For example, compounds structurally related to our target have shown significant antiproliferative activity against colorectal carcinoma (HCT-116) and cervix adenocarcinoma (HeLa) cells . The mechanism often involves the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Indole derivative A | HCT-116 | 5.0 |

| Indole derivative B | HeLa | 7.5 |

These findings suggest that our compound may also exhibit anticancer properties through similar mechanisms.

The proposed mechanisms by which This compound exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes and cancer progression.

- Receptor Modulation : It could interact with various receptors, potentially altering signaling pathways associated with inflammation and tumor growth.

- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells, leading to reduced cell viability.

Case Studies

Several studies have explored the biological activity of related compounds:

- A study on a library of indole-based compounds demonstrated their efficacy in reducing inflammation in murine models . The lead compound exhibited significant reductions in inflammatory markers.

- Another investigation focused on the antiproliferative effects of oxadiazole derivatives highlighted their potential as anticancer agents through topoisomerase inhibition . This provides a comparative framework for assessing the efficacy of our target compound.

Q & A

Q. What are the key synthetic strategies for preparing 2-(1H-indol-3-yl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide?

The synthesis typically involves multi-step organic reactions:

- Step 1 : Formation of the pyridazinone core via cyclization or condensation reactions under controlled temperatures (60–80°C) and anhydrous conditions .

- Step 2 : Introduction of the indole moiety through nucleophilic substitution or coupling reactions (e.g., using Pd catalysts for cross-coupling) .

- Step 3 : Propyl linker incorporation via alkylation or amidation, requiring careful pH control (neutral to mildly basic) to avoid side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) ensure ≥95% purity .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

Methodological validation includes:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify functional groups (e.g., indole NH at δ 10–12 ppm, pyridazinone carbonyl at δ 165–170 ppm) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>95%) and detect trace intermediates .

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., calculated vs. observed m/z) and fragmentation patterns .

Q. What are the solubility and stability profiles under experimental conditions?

- Solubility : DMSO (≥50 mg/mL) for in vitro assays; aqueous buffers (PBS, pH 7.4) require sonication due to limited solubility (<1 mg/mL) .

- Stability : Degrades at >40°C or extreme pH (<3 or >10). Store at -20°C in desiccated, light-protected vials .

Advanced Research Questions

Q. How can reaction yields be optimized when contradictory data arise from varying synthetic protocols?

Address inconsistencies via:

- Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions .

- In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time and adjust conditions dynamically .

- Controlled Replicates : Perform triplicate syntheses under identical conditions to distinguish protocol errors from stochastic variability .

Q. What methodologies resolve contradictions in reported biological activities (e.g., IC50 discrepancies)?

- Standardized Assays : Use validated cell lines (e.g., NCI-60 panel) with strict adherence to protocols (e.g., 72-hour exposure, ATP-based viability assays) .

- Orthogonal Validation : Confirm activity via complementary methods (e.g., apoptosis markers by flow cytometry alongside IC50 data) .

- Meta-Analysis : Compare datasets using cheminformatics tools (e.g., PubChem BioActivity data) to identify outliers or batch effects .

Q. How to elucidate the compound’s mechanism of action when target pathways are unknown?

- Proteomic Profiling : SILAC-based mass spectrometry to identify differentially expressed proteins in treated vs. untreated cells .

- Molecular Docking : Screen against libraries (e.g., Protein Data Bank) using AutoDock Vina to predict binding affinities for kinases or GPCRs .

- CRISPR-Cas9 Knockout : Validate candidate targets by assessing resistance in gene-edited cell lines .

Q. What strategies mitigate off-target effects in pharmacological studies?

- Selectivity Screening : Test against panels of related receptors/enzymes (e.g., Eurofins CEREP panel) to calculate selectivity indices .

- Metabolite Profiling : LC-MS/MS to identify reactive metabolites that may cause toxicity .

- Dose-Response Curves : Use Hill slopes to distinguish specific binding (steep slopes) from non-specific interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.